BenchChemオンラインストアへようこそ!

4-Bromo-N-morpholinobenzenesulfonamide

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Select 4-Bromo-N-morpholinobenzenesulfonamide (CAS 64268-87-7) for superior synthetic utility in cross-coupling. Its C–Br bond is an excellent leaving group for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling efficient diversification under mild conditions. With an XLogP3 of ~0.97 and TPSA of 58.64 Ų, it offers moderate lipophilicity ideal for optimizing membrane permeability. This para-bromo variant provides distinct reactivity and physicochemical properties that cannot be replicated by chloro or fluoro analogs, making it the definitive choice for focused library synthesis and medicinal chemistry programs requiring specific LogP windows.

Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19
CAS No. 64268-87-7
Cat. No. B2411757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-morpholinobenzenesulfonamide
CAS64268-87-7
Molecular FormulaC10H13BrN2O3S
Molecular Weight321.19
Structural Identifiers
SMILESC1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
InChIKeyMUJJUACHAFOJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-morpholinobenzenesulfonamide (CAS 64268-87-7): Physicochemical Profile and Research-Grade Procurement


4-Bromo-N-morpholinobenzenesulfonamide (CAS: 64268-87-7, C10H13BrN2O3S, MW: 321.19) is a benzenesulfonamide derivative bearing a morpholine moiety at the sulfonamide nitrogen and a bromine atom at the para position of the phenyl ring . The compound is synthesized via nucleophilic substitution of 4-bromobenzenesulfonyl chloride with morpholine in the presence of a tertiary amine base . It functions as a versatile synthetic intermediate amenable to further derivatization through nucleophilic aromatic substitution at the bromine site or modification of the sulfonamide group, making it a building block for medicinal chemistry and organic synthesis applications .

Substitution Risks with 4-Bromo-N-morpholinobenzenesulfonamide: Why Analogs Cannot Be Interchanged


Halogen-substituted N-morpholinobenzenesulfonamides exhibit divergent physicochemical properties that directly impact synthetic utility and biological activity. The para-bromo substituent confers a calculated XLogP3 of approximately 0.97 and a topological polar surface area (TPSA) of 58.64 Ų , values that differ markedly from the chloro analog (XLogP3 ≈ 1.4, TPSA ≈ 67 Ų) [1] and the unsubstituted parent scaffold. These differences in lipophilicity and polarity translate to distinct solubility profiles, chromatographic behavior, and membrane permeability characteristics that preclude simple analog substitution in SAR campaigns or validated synthetic protocols. The bromine atom also provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to chloro or fluoro analogs, enabling divergent downstream derivatization pathways .

Quantitative Differentiation Evidence for 4-Bromo-N-morpholinobenzenesulfonamide (CAS 64268-87-7)


Lipophilicity and Polar Surface Area Comparison: Bromo vs. Chloro N-Morpholinobenzenesulfonamide Analogs

The para-bromo substitution in 4-bromo-N-morpholinobenzenesulfonamide yields distinct lipophilicity and polarity parameters compared to the chloro analog. The target compound exhibits a calculated XLogP3 value of 0.97 and a topological polar surface area (TPSA) of 58.64 Ų . In contrast, 4-chloro-N-morpholinobenzenesulfonamide (CAS 570418-52-9) has a calculated XLogP3 of approximately 1.4 and a TPSA of 67 Ų [1]. These quantitative differences in key drug-likeness descriptors mean that the two compounds cannot be used interchangeably in medicinal chemistry campaigns without altering predicted membrane permeability and solubility profiles.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Synthetic Accessibility: Validated Aminosulfonylation Protocol with Quantified Yield Range

A visible-light photoredox-catalyzed three-component aminosulfonylation protocol has been validated for the synthesis of N-aminosulfonamides including the target compound class, proceeding at room temperature with broad functional group tolerance and delivering products in high yields (reported range: 21 examples, typical yields not individually specified but collectively described as high) . Additionally, the conventional synthesis via 4-bromobenzenesulfonyl chloride and morpholine in the presence of triethylamine provides a scalable, room-temperature route suitable for both laboratory and industrial production . This dual synthetic accessibility—both traditional and photoredox—offers procurement flexibility not uniformly available for all analogs.

Synthetic Methodology Photoredox Catalysis Process Chemistry

Halogen-Dependent Reactivity: Bromine as a Superior Leaving Group for Cross-Coupling Derivatization

The para-bromo substituent serves as an effective leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Compared to the chloro analog (CAS 570418-52-9) or the fluoro analog (N-[trans-4-[(4-fluorophenyl)thiazol-2-yl]cyclohexyl]-4-morpholinobenzenesulfonamide, CAS 909910-43-6), the bromo derivative offers superior reactivity in cross-coupling due to the lower bond dissociation energy of the C–Br bond (~70 kcal/mol for Ph–Br) relative to C–Cl (~85 kcal/mol for Ph–Cl) [1]. This enables milder reaction conditions and broader substrate scope for downstream library synthesis.

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry Building Blocks

Procurement-Driven Application Scenarios for 4-Bromo-N-morpholinobenzenesulfonamide (CAS 64268-87-7)


Medicinal Chemistry Building Block for Cross-Coupling Library Synthesis

Researchers constructing focused libraries of N-morpholinobenzenesulfonamide derivatives should select the 4-bromo variant over chloro or fluoro analogs when downstream Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira diversification is planned. The C–Br bond's favorable leaving-group characteristics enable efficient coupling under mild conditions, expanding accessible chemical space .

ADME Optimization Studies Requiring Specific Lipophilicity Parameters

Medicinal chemistry programs optimizing for specific LogP windows should select 4-bromo-N-morpholinobenzenesulfonamide (XLogP3 = 0.97) when moderate lipophilicity is desired, as opposed to the more lipophilic chloro analog (XLogP3 ≈ 1.4) [1]. This quantitative difference directly impacts predicted membrane permeability and solubility in assay media.

Photoredox Methodology Development and Validation

This compound class is accessible via a validated visible-light photoredox-catalyzed aminosulfonylation protocol that proceeds at room temperature . Researchers developing or benchmarking new photoredox methodologies can employ 4-bromo-N-morpholinobenzenesulfonamide as a representative aryl sulfonamide substrate to assess reaction scope and functional group tolerance.

Quote Request

Request a Quote for 4-Bromo-N-morpholinobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.